molecular formula C15H31N3O B14775244 2-Amino-N-((2S)-2-(isopropyl(methyl)amino)cyclohexyl)-3-methylbutanamide

2-Amino-N-((2S)-2-(isopropyl(methyl)amino)cyclohexyl)-3-methylbutanamide

Cat. No.: B14775244
M. Wt: 269.43 g/mol
InChI Key: SKLYRXLGFFAHCD-UHFFFAOYSA-N
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Description

2-Amino-N-((2S)-2-(isopropyl(methyl)amino)cyclohexyl)-3-methylbutanamide is a complex organic compound with a unique structure that includes an amino group, a cyclohexyl ring, and a butanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-((2S)-2-(isopropyl(methyl)amino)cyclohexyl)-3-methylbutanamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-amino-3-methylbutanoic acid with isopropyl(methyl)amine in the presence of a coupling agent to form the desired amide bond. The reaction conditions often include the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the coupling reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods, such as the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The use of automated synthesis platforms can also enhance the efficiency and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-((2S)-2-(isopropyl(methyl)amino)cyclohexyl)-3-methylbutanamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The amide bond can be reduced to form the corresponding amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce primary or secondary amines.

Scientific Research Applications

2-Amino-N-((2S)-2-(isopropyl(methyl)amino)cyclohexyl)-3-methylbutanamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Amino-N-((2S)-2-(isopropyl(methyl)amino)cyclohexyl)-3-methylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-N-((2S)-2-(isopropyl(methyl)amino)cyclohexyl)-3-methylbutanamide
  • 2-Amino-N-((2S)-2-(isopropyl(methyl)amino)cyclohexyl)-3-methylpentanamide
  • 2-Amino-N-((2S)-2-(isopropyl(methyl)amino)cyclohexyl)-3-methylhexanamide

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the cyclohexyl ring and the isopropyl(methyl)amino group. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H31N3O

Molecular Weight

269.43 g/mol

IUPAC Name

2-amino-3-methyl-N-[2-[methyl(propan-2-yl)amino]cyclohexyl]butanamide

InChI

InChI=1S/C15H31N3O/c1-10(2)14(16)15(19)17-12-8-6-7-9-13(12)18(5)11(3)4/h10-14H,6-9,16H2,1-5H3,(H,17,19)

InChI Key

SKLYRXLGFFAHCD-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)NC1CCCCC1N(C)C(C)C)N

Origin of Product

United States

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